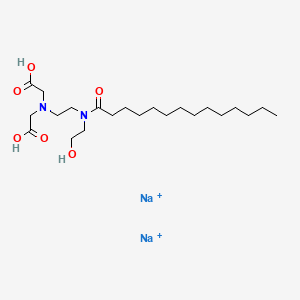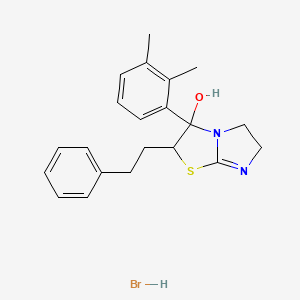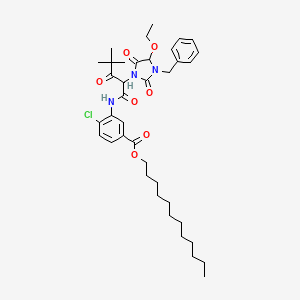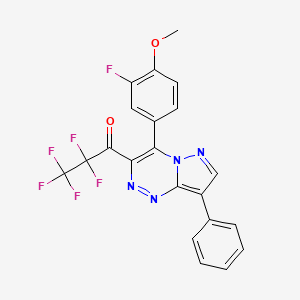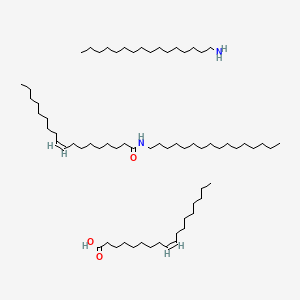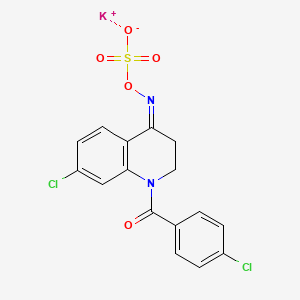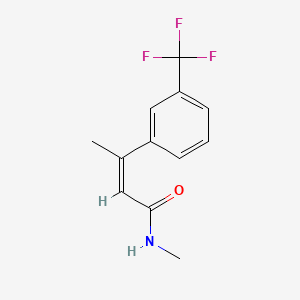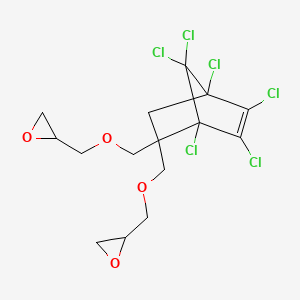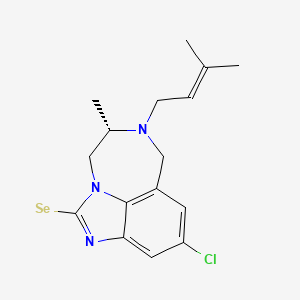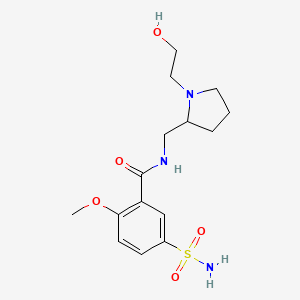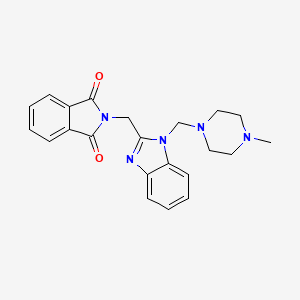
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- is a synthetic organic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of halogen substituents, such as chlorine, enhances the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves the modification of the C-3 carboxylic acid group with various functionalized amino acids . The general synthetic route includes:
Starting Material: The synthesis begins with 1,8-naphthyridine as the core structure.
Functionalization: The C-3 position is functionalized with carboxamide groups using reagents like diethylamine and dichloroacetyl chloride.
Reaction Conditions: The reactions are usually carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for 1,8-naphthyridine-3-carboxamide derivatives involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By binding to the enzyme, the compound prevents the unwinding of DNA, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in cancer cells, where rapid cell division is a hallmark .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds also exhibit anticancer and antimicrobial activities but differ in their substitution patterns and specific biological targets.
1,5-Naphthyridine Derivatives: Known for their reactivity with electrophilic and nucleophilic reagents, these compounds have applications in medicinal chemistry.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-diethyl- is unique due to its specific substitution pattern, which enhances its biological activity and reactivity. The presence of two chlorine atoms and the diethylamino group at the C-3 position contribute to its potent anticancer and anti-inflammatory properties .
Propiedades
Número CAS |
126567-71-3 |
|---|---|
Fórmula molecular |
C13H13Cl2N3O |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
2,4-dichloro-N,N-diethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-3-18(4-2)13(19)9-10(14)8-6-5-7-16-12(8)17-11(9)15/h5-7H,3-4H2,1-2H3 |
Clave InChI |
XKMALZUOFIFIJH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


